molecular formula C8H10OS B14692388 9-Thiabicyclo[3.3.1]non-6-en-2-one CAS No. 24173-42-0

9-Thiabicyclo[3.3.1]non-6-en-2-one

Cat. No.: B14692388
CAS No.: 24173-42-0
M. Wt: 154.23 g/mol
InChI Key: ORWLXUODHIADAQ-UHFFFAOYSA-N
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Description

9-Thiabicyclo[331]non-6-en-2-one is a sulfur-containing bicyclic compound characterized by its unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Thiabicyclo[3.3.1]non-6-en-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of sulfur dichloride with 1,5-cyclooctadiene in the presence of a solvent like dichloromethane at low temperatures (around -50°C). This reaction yields 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, which can then be further processed to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and sublimation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 9-Thiabicyclo[3.3.1]non-6-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Azides and cyanides.

Scientific Research Applications

9-Thiabicyclo[3.3.1]non-6-en-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Thiabicyclo[3.3.1]non-6-en-2-one involves its ability to undergo various chemical transformations. The sulfur atom in the compound plays a crucial role in its reactivity, participating in anchimeric assistance during substitution reactions. This facilitates the formation of episulfonium intermediates, which can be efficiently captured by nucleophiles . The compound’s unique structure also allows it to interact with biological targets, potentially disrupting cellular processes and exhibiting biological activity.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific reactivity patterns and the ability of its sulfur atom to participate in anchimeric assistance. This makes it a valuable compound in synthetic chemistry and a potential candidate for various applications in biology and medicine.

Properties

CAS No.

24173-42-0

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

9-thiabicyclo[3.3.1]non-6-en-2-one

InChI

InChI=1S/C8H10OS/c9-7-5-4-6-2-1-3-8(7)10-6/h1-2,6,8H,3-5H2

InChI Key

ORWLXUODHIADAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2CC=CC1S2

Origin of Product

United States

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